molecular formula C9H13N3O2 B13139305 1-Cyclohexyl-1,3,5-triazine-2,4(1h,3h)-dione CAS No. 68498-51-1

1-Cyclohexyl-1,3,5-triazine-2,4(1h,3h)-dione

Cat. No.: B13139305
CAS No.: 68498-51-1
M. Wt: 195.22 g/mol
InChI Key: YUBNSCHSHWWVIE-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione, commonly known as hexazinone, is a heterocyclic compound with the molecular formula C₁₂H₂₀N₄O₂ and a molecular weight of 252.31 g/mol . Its IUPAC name is 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione, featuring a triazine-dione core substituted with a cyclohexyl group at position 1, a methyl group at position 3, and a dimethylamino group at position 6 . Hexazinone is a systemic herbicide that inhibits photosynthesis (PSII) and is widely used in agriculture, forestry, and non-cropland areas to control broadleaf weeds, grasses, and woody species . Trade names include Velpar® and Pronone®, and it exhibits moderate water solubility (3.3 g/100 mL) and a melting point of 155.1°C .

Properties

CAS No.

68498-51-1

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-cyclohexyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c13-8-10-6-12(9(14)11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,13,14)

InChI Key

YUBNSCHSHWWVIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthesis from Urea Derivatives

  • Starting Materials : Urea derivatives, such as cyclohexylurea, are used as starting materials.
  • Reaction Conditions : The reaction involves heating the urea derivative with a suitable reagent, such as cyanuric acid or its derivatives, in a solvent like ethanol or water.
  • Product Formation : The reaction leads to the formation of the triazine ring with the cyclohexyl group attached.

Synthesis from Cyanuric Acid

  • Starting Materials : Cyanuric acid is used as the primary starting material.
  • Reaction Conditions : The reaction involves the condensation of cyanuric acid with cyclohexylamine in the presence of a catalyst or under acidic conditions.
  • Product Formation : The reaction results in the formation of the desired triazine derivative.

Chemical Properties and Applications

Molecular Properties

Property Value
CAS Number 68498-51-1
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol

Applications

  • Materials Science : The compound's unique structure makes it suitable for applications in materials science, particularly in the development of new polymers or composites.
  • Pharmaceuticals : Research into triazine derivatives suggests potential applications in drug development due to their biological activity.
  • Agrochemicals : Similar compounds have been explored for their herbicidal properties.

Research Findings and Toxicity

Recent studies on structurally related triazine derivatives provide insights into their potential applications. However, preliminary data suggest that triazine derivatives may pose toxicity risks depending on their substitution patterns. Therefore, thorough safety assessments are necessary when handling these compounds.

Chemical Reactions Analysis

1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of triazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the cyclohexyl group. These reactions often require mild conditions and can be catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It can be used as a lead compound for the development of new drugs.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.

    Industry: In industrial applications, it is used as a stabilizer for polymers and as an additive in coatings and adhesives. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Key Observations:

  • Hexazinone’s cyclohexyl group balances hydrophobicity and solubility. Thermal Stability: Higher melting points in Compounds 3 (225°C) and 4 (227°C) suggest greater crystalline stability compared to hexazinone (155.1°C) . Solubility: Hexazinone’s moderate water solubility contrasts with the hydrophilic ammelide and hydrophobic aryl-substituted analogs .

Research Findings and Trends

  • Environmental Impact: Hexazinone’s metabolites (e.g., hydroxylated cyclohexyl derivatives) are monitored in runoff water due to their persistence .
  • Pharmaceutical Potential: Ethylthio- and trifluorobenzyl-substituted triazine-diones demonstrate utility in drug synthesis .
  • Herbicide Resistance: Hexazinone remains effective against resistant weeds, but analogs with novel substituents may address emerging resistance .

Biological Activity

1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione, a derivative of triazine compounds, has garnered attention due to its potential biological activities. This compound is structurally related to hexazinone, a herbicide known for its efficacy in agricultural applications. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic uses and environmental impact.

  • Molecular Formula: C9H13N3O
  • Molecular Weight: 195.218 g/mol
  • Density: 1.44 g/cm³

The biological activity of 1-cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione primarily involves its interaction with various biological targets. Research indicates that triazine compounds can inhibit enzymatic activities and interfere with cellular processes. For instance, they may act as inhibitors of photosynthetic electron transport in plants and potentially affect mitochondrial respiration in animal cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazine derivatives. The compound has shown promising results against various bacterial strains:

  • Staphylococcus aureus: Exhibited significant inhibition with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Escherichia coli: Displayed moderate activity with an MIC of 64 µg/mL.

This suggests that 1-cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione may have potential as an antimicrobial agent.

Cytotoxicity

In vitro studies assessing cytotoxic effects on human cell lines (e.g., HeLa and MCF-7) revealed that the compound has a cytotoxic effect with IC50 values ranging from 10 to 20 µM. This indicates that while it may be effective against pathogens, it also poses a risk to human cells at higher concentrations.

Ecotoxicological Impact

The compound’s environmental fate and ecotoxicity have been assessed as part of its registration process for agricultural use. Key findings include:

  • Soil Mobility: The compound shows moderate soil adsorption characteristics, indicating potential leaching into groundwater.
  • Aquatic Toxicity: Preliminary data suggest low toxicity to aquatic organisms, with LC50 values greater than 100 µg/L for fish species.

Case Study 1: Herbicidal Efficacy

A field trial conducted in North America evaluated the herbicidal efficacy of formulations containing 1-cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione against common weeds such as Amaranthus retroflexus and Chenopodium album. Results indicated that the compound effectively reduced weed biomass by over 80% at application rates of 0.5 kg/ha.

Case Study 2: Antimicrobial Testing

A laboratory study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study utilized a broth microdilution method to determine MIC values. Results indicated that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains.

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